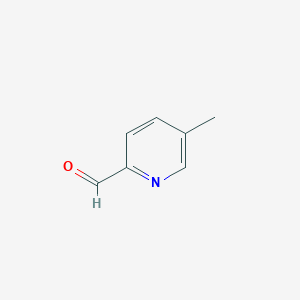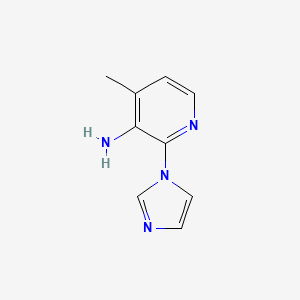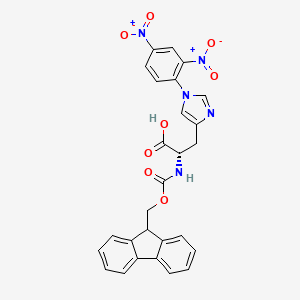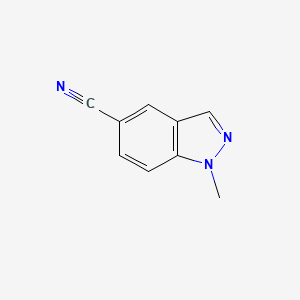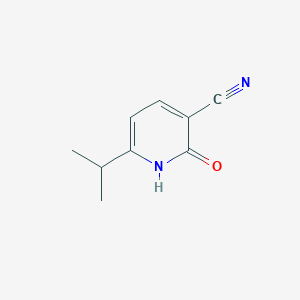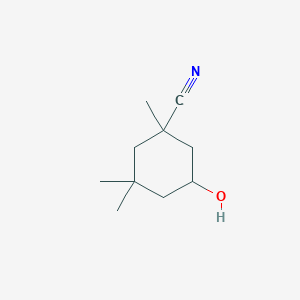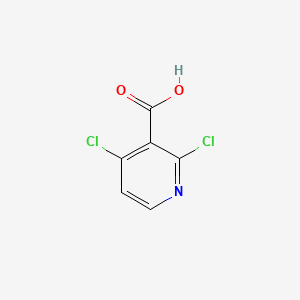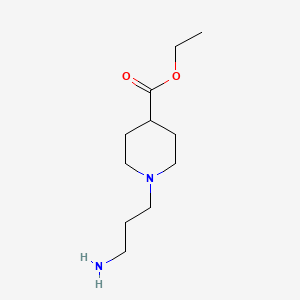
Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other biologically active compounds. Piperidine is a heterocyclic organic compound, which consists of a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in a molecule and how they are connected.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. For example, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Overview
Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate is a chemical compound with potential applications in various scientific research areas. Although the search specifically for this compound yielded limited direct results, the exploration of similar compounds and their derivatives provides insights into the broad spectrum of scientific research where such chemicals may be applied. These applications range from agricultural practices, pharmaceutical developments, to materials science, illustrating the compound's versatility and potential in advancing scientific knowledge and technological innovations.
Agricultural Enhancements
Research on ethylene perception inhibitors, such as 1-methylcyclopropene (1-MCP), demonstrates significant advancements in agricultural practices, particularly in extending the shelf life and maintaining the quality of fruits and vegetables. These inhibitors have been utilized to understand better the role of ethylene in ripening and senescence processes, offering commercial technology to improve product quality significantly (C. Watkins, 2006). Similarly, compounds like Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate could find applications in developing new agricultural technologies that manipulate plant hormones to benefit crop production and postharvest management.
Medical and Pharmaceutical Research
Ethyl carbamate (urethane), with structural similarities to the subject compound, shows its genotoxic and carcinogenic properties across several species, highlighting its use strictly for research purposes. Such studies aid in understanding chemical mutagenesis, particularly in germ cells, which is crucial for developing cancer treatments and understanding carcinogenesis mechanisms (T. Shibuya & K. Morimoto, 1993). This suggests that compounds like Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate could be instrumental in biomedical research, especially in studies related to cellular responses to chemical exposures.
Advanced Materials Development
In materials science, the modification and application of polymers are rapidly evolving fields. For instance, the esterification of hyaluronan to produce new materials with varied biological properties opens up avenues for clinical applications, from drug delivery systems to scaffolding for tissue engineering (D. Campoccia et al., 1998). Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate could similarly contribute to synthesizing new polymers or modifying existing ones to create materials with novel properties for medical and technological applications.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(3-aminopropyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQYLKMTBDPINH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-aminopropyl)-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

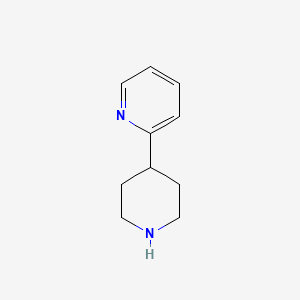
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1311842.png)

